Isopropyl lauroyl sarcosinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

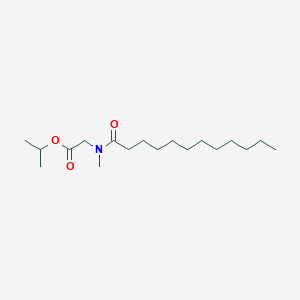

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[dodecanoyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCIFRJORZNGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177586 | |

| Record name | Isopropyl lauroyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230309-38-3 | |

| Record name | Isopropyl N-lauroylsarcosinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230309-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl lauroyl sarcosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230309383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl lauroyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL LAUROYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR06W430J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Isopropyl Lauroyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for isopropyl lauroyl sarcosinate, a versatile emollient and solubilizer. The information compiled herein is intended to equip researchers and professionals in drug development and related fields with the necessary details to understand and potentially replicate the production of this compound. This document outlines two primary synthetic pathways for the precursor, N-lauroyl sarcosine (B1681465), followed by its esterification to yield the final product. Furthermore, it details common purification methodologies to achieve high-purity this compound.

Overview of this compound

This compound (CAS No. 230309-38-3) is the isopropyl ester of N-lauroyl sarcosine.[1] It is a colorless to light yellow, low-viscosity oily liquid known for its excellent emollient, solubilizing, and dispersing properties.[2][3] Marketed by Ajinomoto under the trade name Eldew® SL-205, it is recognized for its light, non-greasy feel and good spreadability, making it a valuable ingredient in various cosmetic and personal care formulations.[2][4]

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor N-lauroyl sarcosine is synthesized, which is then esterified with isopropyl alcohol.

Synthesis of N-Lauroyl Sarcosine

There are two primary methods for the synthesis of N-lauroyl sarcosine: the Schotten-Baumann reaction and the reaction of a fatty acid ester with sodium sarcosinate.

This classic method involves the acylation of sarcosine with lauroyl chloride in the presence of a base.

Experimental Protocol:

-

Preparation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce lauroyl chloride. This reaction is typically carried out in an inert solvent.

-

Condensation Reaction: The resulting lauroyl chloride is then slowly added to an aqueous solution of sarcosine and a base (e.g., sodium hydroxide) under controlled temperature conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Acidification: After the reaction is complete, the mixture is acidified to precipitate the N-lauroyl sarcosine.

-

Isolation and Drying: The precipitated product is then filtered, washed with water to remove inorganic salts, and dried.

| Parameter | Value | Reference |

| Reactants | Lauric acid, Thionyl chloride, Sarcosine, Sodium hydroxide | General Schotten-Baumann reaction principles |

| Yield | >85% (for N-acyl amino acid surfactants) | --INVALID-LINK-- |

| Purity | >95% (after purification) | --INVALID-LINK-- |

An alternative, more environmentally friendly approach involves the reaction of methyl laurate with sodium sarcosinate.

Experimental Protocol:

-

Esterification of Lauric Acid: Lauric acid is first esterified with methanol (B129727) in the presence of a catalyst, such as sodium bisulfate monohydrate, to form methyl laurate.[5]

-

Condensation Reaction: The methyl laurate is then reacted with sodium sarcosinate in a high-boiling solvent like glycerol, with a basic catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures under a nitrogen atmosphere.[5]

-

Work-up: The reaction mixture is then worked up to isolate the sodium salt of N-lauroyl sarcosine, which can be used directly or acidified to yield the free acid.

| Parameter | Value | Reference |

| Reactants | Lauric acid, Methanol, Sodium bisulfate monohydrate, Sodium sarcosinate, Sodium methoxide, Glycerol | [5] |

| Reaction Temperature (Condensation) | 135 °C | [5] |

| Reaction Time (Condensation) | 4 hours | [5] |

| Yield (per step) | ~90% | [5] |

Synthesis Pathway for N-Lauroyl Sarcosine

Caption: Two primary synthetic routes to the precursor, N-lauroyl sarcosine.

Esterification of N-Lauroyl Sarcosine to this compound

The final step in the synthesis is the Fischer esterification of N-lauroyl sarcosine with isopropyl alcohol. This is an acid-catalyzed equilibrium reaction.

Experimental Protocol:

-

Reaction Setup: N-lauroyl sarcosine and an excess of isopropyl alcohol are combined in a reaction vessel equipped with a reflux condenser and a means to remove water, such as a Dean-Stark apparatus.

-

Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed to drive the reaction to completion.[6] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Neutralization and Work-up: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The excess isopropyl alcohol is removed under reduced pressure. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate.

| Parameter | Plausible Value/Condition | Reference |

| Reactants | N-Lauroyl Sarcosine, Isopropyl Alcohol (excess) | [6] |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [7] |

| Reaction Temperature | Reflux temperature of isopropyl alcohol (~82 °C) | General Fischer Esterification Principles |

| Water Removal | Dean-Stark apparatus or molecular sieves | [6] |

Esterification Workflow

Caption: General workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual solvent. Therefore, a purification step is necessary to achieve the desired purity for its intended applications.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. However, as this compound is a liquid at room temperature, this method would only be applicable if it were a solid at lower temperatures or for the purification of the solid precursor, N-lauroyl sarcosine.

Experimental Protocol (for a solid precursor):

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly, inducing the formation of pure crystals.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

| Parameter | Common Solvents for N-Acyl Amino Acids | Reference |

| Solvents | Ethanol, Acetone/Hexane mixtures, Ethyl Acetate/Hexane mixtures | [8] |

Vacuum Distillation

For liquid products like this compound, vacuum distillation is an effective purification method, especially for separating it from less volatile impurities.

Experimental Protocol:

-

Setup: The crude product is placed in a distillation flask equipped with a vacuum-jacketed distillation head, a condenser, and a receiving flask. The system is connected to a vacuum pump.

-

Distillation: The pressure is reduced, and the flask is heated. The fraction that distills at the boiling point of this compound under the applied vacuum is collected.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol:

-

Column Packing: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel, slurried in an appropriate solvent system.

-

Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent or a gradient of solvents of increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent is evaporated from the combined pure fractions to yield the purified this compound.

| Parameter | Typical Conditions for Amino Acid Esters | Reference |

| Stationary Phase | Silica Gel | General chromatographic principles |

| Mobile Phase | Hexane/Ethyl Acetate gradient | General chromatographic principles |

Purification Workflow

Caption: Common purification methods for this compound.

Quality Control and Analysis

The purity of the final product can be assessed using various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main component and any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., ester carbonyl, amide).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Conclusion

The synthesis of this compound is a well-established process involving the preparation of N-lauroyl sarcosine followed by Fischer esterification. While the Schotten-Baumann reaction is a traditional route to the precursor, methods utilizing fatty acid esters offer a milder alternative. The final esterification is a standard acid-catalyzed reaction that requires the removal of water to achieve high yields. Purification of the final liquid product is typically achieved through vacuum distillation or column chromatography to obtain a high-purity material suitable for its intended applications in research, cosmetics, and potentially pharmaceutical formulations. Careful selection of the synthetic route and purification method is crucial for obtaining a product with the desired quality and purity.

References

- 1. cerritos.edu [cerritos.edu]

- 2. specialchem.com [specialchem.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. Eldew™ SL-205 - AminoScience [ajiaminoscience.eu]

- 5. CN114989030A - Preparation method of N-lauroyl sarcosine sodium - Google Patents [patents.google.com]

- 6. specialchem.com [specialchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Tips & Tricks [chem.rochester.edu]

Physicochemical properties of Isopropyl lauroyl sarcosinate for research

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Lauroyl Sarcosinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 230309-38-3) is a synthetically derived ester of lauroyl sarcosinate and isopropyl alcohol.[1] It belongs to the class of amino acid-based surfactants, which are gaining prominence in cosmetic and pharmaceutical formulations due to their mildness, biodegradability, and multifunctional properties.[2][3] This document provides a comprehensive technical overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and formulation science. Its primary functions include serving as an emollient, solubilizer, skin-conditioning agent, dispersant, and viscosity modifier.[2][4]

Chemical Identity and Structure

-

IUPAC Name: propan-2-yl 2-[dodecanoyl(methyl)amino]acetate

-

CAS Number: 230309-38-3

-

Molecular Formula: C₁₈H₃₅NO₃

-

Synonyms: Eldew SL-205, Glycine, N-methyl-N-(1-oxododecyl)-, 1-methylethyl ester

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for predicting its behavior in various formulations. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Data

| Property | Value | Data Source/Justification |

| Molecular Weight | 313.48 g/mol | PubChem |

| Appearance | Colorless to pale yellow, viscous oily liquid | [1][5] |

| Odor | Almost odorless | [2] |

| Purity | > 88% - ≥ 95.0% | Public Report / Surfactant Encyclopedia |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Data Source/Justification |

| Boiling Point | 409.0 ± 28.0 °C | Predicted |

| Density | 0.920 - 0.938 g/cm³ at 20-25 °C | (M)SDS / ChemicalBook |

| Vapor Pressure | 0 Pa at 25 °C | ChemicalBook |

| Water Solubility | 25 µg/L at 20 °C (Slightly Soluble) | ChemicalBook |

| pKa | -0.80 ± 0.70 | Predicted |

| LogP (XLogP3) | 5.6 | PubChem |

Functional Properties in Formulations

This compound is a versatile excipient valued for its multiple functions in complex formulations.

-

Emollient: It softens and smooths the skin by forming a lightweight, non-greasy barrier that reduces moisture loss.[4]

-

Solubilizer: Its highly polar nature enables the incorporation of poorly soluble active ingredients, such as ceramides (B1148491) and organic UV filters, enhancing formulation stability.[2][6]

-

Dispersant: It aids in the uniform distribution of pigments and UV filters in decorative cosmetics and sunscreens.[4]

-

Sensory Modifier: It imparts a smooth spreadability and a light, velvety skin feel to topical products.[1][2]

-

Viscosity Modifier: It can be used to alter the viscosity of formulations, contributing to the desired texture and stability.[2]

The logical workflow of its functions, particularly as a solubilizer, is critical for formulation development.

Caption: Functional workflow of this compound as a solubilizer.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for similar cosmetic esters can be adapted. The following sections outline generalized protocols for key physicochemical properties.

Synthesis via Esterification

This compound is synthesized via an acid-catalyzed esterification reaction between lauroyl sarcosinate and isopropyl alcohol.[1]

Caption: General synthesis workflow for this compound.

Methodology:

-

Charging the Reactor: Lauroyl sarcosinate and an excess of isopropyl alcohol are charged into a suitable reaction vessel equipped with a stirrer, heating mantle, and a distillation setup (e.g., Dean-Stark apparatus).

-

Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. The water formed as a byproduct of the esterification is continuously removed to shift the reaction equilibrium towards the product side.[1]

-

Monitoring: The reaction progress is monitored by techniques such as titration to measure the decrease in acid value or by chromatographic analysis (TLC, GC).

-

Work-up and Purification: Once the reaction is complete, the crude product is cooled. The excess alcohol is removed by distillation. The mixture is then neutralized with a base, washed with water or brine to remove salts and impurities, and finally dried. Further purification may be achieved through vacuum distillation.

Determination of Density

The density of a liquid ingredient like this compound can be accurately determined using a pycnometer or a digital density meter.[1][7]

Methodology (Using a Pycnometer):

-

Preparation: Clean and dry a pycnometer of a known volume (V) and measure its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C) and measure its mass (m₂). The mass of the water is (m₂ - m₁).

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same controlled temperature. Ensure no air bubbles are present and weigh the filled pycnometer (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Water Solubility

Given its very low water solubility, the shake-flask method followed by a suitable analytical technique is appropriate. This follows the principles of OECD Guideline 105.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Saturation: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for phase separation. Centrifugation at a controlled temperature can be used to accelerate the separation of the excess undissolved ester.

-

Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved material is included.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Viscosity Measurement

As a component in formulations, this compound contributes to the final product's rheology. The viscosity of the pure substance or a formulation containing it can be measured using a rotational viscometer or rheometer.[8][9]

Caption: Experimental workflow for viscosity measurement.

Methodology:

-

Instrument Setup: Select an appropriate spindle/geometry (e.g., cone-and-plate or concentric cylinder) for the viscometer based on the expected viscosity.

-

Sample Loading: Place a sufficient amount of the test sample into the sample cup.

-

Temperature Control: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) using a temperature control unit.

-

Measurement: Begin the rotation of the spindle at a defined shear rate (or a range of shear rates for non-Newtonian behavior). The instrument measures the torque required to rotate the spindle.

-

Data Acquisition: The instrument's software calculates the dynamic viscosity based on the measured torque, the geometry of the spindle, and the rotational speed. For a comprehensive profile, measurements should be taken across a range of shear rates.[10]

Applications in Drug Development

While primarily used in cosmetics, the properties of this compound suggest potential applications in topical and transdermal drug delivery systems.

-

Solubility Enhancement: Its ability to solubilize lipophilic active pharmaceutical ingredients (APIs) can improve their concentration in topical formulations, potentially enhancing skin penetration and bioavailability.[3][11]

-

Vehicle for Topical Formulations: Its emollient and sensory properties make it an excellent candidate for the oil phase of creams, lotions, and gels, improving patient compliance through better aesthetics and skin feel.[4]

-

Permeation Enhancer: As an amphiphilic molecule, it may interact with the stratum corneum lipids, temporarily disrupting their organization and facilitating the permeation of co-formulated APIs. Further research is required to validate this potential.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and personal care products at recommended concentrations (typically 2-10%).[4][12]

-

Toxicity: It exhibits low acute oral and dermal toxicity.

-

Irritation: It is classified as a slight skin and eye irritant in animal studies.

-

Sensitization: It did not show evidence of skin sensitization in a guinea pig maximization test.

-

Comedogenicity: It is reported to be non-comedogenic.[3]

-

Biodegradability: It is derived from renewable resources and is considered biodegradable.[2]

Conclusion

This compound is a multifunctional ingredient with a favorable combination of physicochemical and sensory properties. Its role as a highly effective solubilizer and emollient makes it a valuable component for formulating elegant and stable cosmetic products. For drug development professionals, its potential to enhance the solubility and delivery of topical APIs warrants further investigation. The data and standardized protocols presented in this guide serve as a foundational resource for future research and development involving this versatile amino acid derivative.

References

- 1. Density in cosmetics - MuttuLab [muttulab.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. 首页 [baischem.com]

- 4. specialchem.com [specialchem.com]

- 5. gardco.com [gardco.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 10. Non-Newtonian fluid viscosity measurement with inline viscometer SRV » rheonics :: viscometer and density meter [rheonics.com]

- 11. sensient-beauty.com [sensient-beauty.com]

- 12. paulaschoice.fr [paulaschoice.fr]

An In-depth Technical Guide on the Core Mechanism of Action of Isopropyl Lauroyl Sarcosinate as a Skin Penetration Enhancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of isopropyl lauroyl sarcosinate as a skin penetration enhancer is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the known actions of its constituent parts (an amino acid derivative and a fatty acid ester), the behavior of similar sarcosinate-based surfactants, and the general principles of chemical penetration enhancement.

Introduction to this compound

This compound is an amino acid-derived emollient and skin-conditioning agent.[1][2][3][4] It is synthesized from lauroyl sarcosine (B1681465) (a combination of lauric acid and sarcosine) and isopropyl alcohol.[2] Its chemical structure, featuring a lipophilic fatty acid tail and a polar amino acid head group with an ester linkage, suggests its potential to interact with the stratum corneum, the primary barrier of the skin. While primarily used for its textural and solubilizing properties in cosmetics, it is also recognized as a potential skin penetration enhancer.[2][3][5]

The Stratum Corneum: The Primary Barrier to Permeation

The stratum corneum (SC) is the outermost layer of the epidermis and presents the most significant challenge to the percutaneous delivery of active molecules.[6][7] It is often described by the "brick and mortar" model, where the "bricks" are corneocytes (terminally differentiated keratinocytes) and the "mortar" is a continuous extracellular lipid matrix.[8] This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is highly organized into lamellar bilayers, which are crucial for the skin's barrier function.[7] For a substance to enhance skin penetration, it must disrupt this organized structure in a reversible manner.[9]

Postulated Mechanism of Action of this compound

The mechanism by which this compound enhances skin penetration is likely multifaceted, involving interactions with both the lipid and protein components of the stratum corneum. The proposed mechanisms are detailed below.

The primary mechanism of action for many chemical penetration enhancers is the disruption of the highly ordered lipid lamellae of the stratum corneum.[6][7][10] this compound, being an amphiphilic molecule, is well-suited for this role.

-

Lipid Fluidization: The lipophilic lauroyl tail of the molecule can insert itself into the intercellular lipid bilayers.[5] This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix.[10] This fluidization creates more permeable pathways for the diffusion of drug molecules.

-

Phase Separation and Domain Disruption: The presence of the enhancer molecules can induce phase separation within the lipid lamellae, creating disordered domains that offer less resistance to permeation.

-

Solubilization of Lipids: While less likely to be the primary mechanism for a milder surfactant, some anionic surfactants have the potential to solubilize and extract lipid components from the stratum corneum.[11] A related compound, sodium lauroyl sarcosinate, has been shown to impact the skin lipidome, specifically causing a decrease in ceramides.[12]

Anionic surfactants can interact with the keratin (B1170402) filaments within the corneocytes.[13] This interaction can lead to:

-

Denaturation of Keratin: The surfactant molecules may bind to keratin, disrupting its helical structure. This can cause the protein to uncoil and swell, increasing the permeability of the corneocytes themselves.[13]

-

Increased Hydration: The interaction with keratin can create additional binding sites for water, leading to increased hydration of the corneocytes.[13] A more hydrated stratum corneum is generally more permeable to hydrophilic molecules.

Synergistic Effects

It is important to note that sarcosinate-based surfactants can exhibit synergistic effects when used in combination with other excipients. For instance, sodium lauroyl sarcosinate has been shown to work synergistically with other non-ionic surfactants to enhance skin permeability.[14] This suggests that formulations containing this compound could be optimized by combining it with other penetration enhancers that have complementary mechanisms of action.

Data Presentation: Comparative Effects of Related Surfactants

| Parameter | Observation with Sodium Lauroyl Sarcosinate (SLS) | Reference |

| Effect on Skin Lipids | Decreased levels of ceramides. | [12] |

| Effect on Skin Microbiome | A significant decrease in the alpha diversity of the prokaryotic microbial community. | [12] |

| Permeability Enhancement | Demonstrated synergistic enhancement of skin permeability when combined with sorbitan (B8754009) monolaurate. | [14] |

| Skin Irritation | Generally considered milder than sulfate-based surfactants. | [15][16][17] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of skin penetration enhancers, adapted for the study of this compound.

Objective: To quantify the effect of this compound on the permeation of a model drug through the skin.

Methodology:

-

Skin Preparation: Excised human or animal (e.g., porcine ear) skin is used. The subcutaneous fat is removed, and the skin is cut to an appropriate size to be mounted on a Franz diffusion cell.[18][19] The thickness can be standardized using a dermatome.[19]

-

Cell Setup: The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[18][19]

-

Receptor Phase: The receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C to simulate physiological conditions.[18] Sink conditions should be maintained.

-

Donor Phase: A formulation containing the model drug with and without this compound is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.

-

Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[15][16]

-

Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Objective: To investigate the effect of this compound on the organization of stratum corneum lipids.

Methodology:

-

Sample Preparation: Isolated stratum corneum is treated with a solution of this compound.

-

Spectra Acquisition: ATR-FTIR spectra of the treated and untreated stratum corneum are recorded.

-

Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) are analyzed to determine alterations in the conformational order (fluidity) of the lipid acyl chains.

Objective: To assess the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

-

Sample Preparation: Isolated stratum corneum is hydrated and treated with this compound.

-

DSC Analysis: The samples are subjected to a controlled heating and cooling cycle in a DSC instrument.

-

Analysis: Shifts in the temperatures and changes in the enthalpy of the lipid phase transitions are measured to evaluate the disruption of the lipid packing.

Visualization of Mechanisms

Caption: Proposed mechanism of this compound action.

Caption: Workflow for evaluating skin penetration enhancers.

Safety and Regulatory Considerations

This compound is generally considered to be of low acute toxicity and a slight skin and eye irritant.[20] It has not shown evidence of skin sensitization in guinea pig maximization tests.[20] As with other sarcosinate derivatives, there is a potential for nitrosamine (B1359907) formation if the starting materials contain secondary amines that can react with nitrosating agents.[20] However, the nitrogen in this compound is part of an amide group, which has low reactivity towards nitrosating agents.[20] It is recommended for use in leave-on products at concentrations up to 5%.[21]

Conclusion

While direct evidence is still emerging, the chemical properties of this compound strongly suggest its capability as a skin penetration enhancer. Its mechanism of action is likely rooted in its ability to fluidize the intercellular lipid matrix of the stratum corneum and potentially interact with intracellular keratin. Further research with quantitative permeation studies and biophysical analyses is necessary to fully elucidate its specific mechanisms and to optimize its use in transdermal and topical drug delivery systems. Its favorable safety profile makes it an attractive candidate for further investigation and formulation development.

References

- 1. paulaschoice.com [paulaschoice.com]

- 2. specialchem.com [specialchem.com]

- 3. paulaschoice-eu.com [paulaschoice-eu.com]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. WO2015100118A1 - Cosmetic compositions and methods providing enhanced penetration of skin care actives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Penetration enhancer - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrar.com [ijrar.com]

- 14. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of anionic surfactants effects on the skin barrier function based on skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Isopropyl Lauroyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Isopropyl Lauroyl Sarcosinate, a versatile emollient and skin conditioning agent used in the cosmetic and pharmaceutical industries.[1][][3][4] Due to the limited availability of public spectroscopic data for this specific compound, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and presents predicted spectral data based on its chemical structure and analysis of related compounds.

Chemical Structure and Properties

This compound (CAS No. 230309-38-3) is the ester of lauroyl sarcosine (B1681465) and isopropyl alcohol. Its molecular formula is C₁₈H₃₅NO₃, and it has a molecular weight of 313.48 g/mol .[][5][6] The molecule consists of a long C12 fatty acid chain (lauroyl group) linked to a sarcosine (N-methylglycine) backbone, which is further esterified with an isopropyl group. This amphiphilic structure imparts its surfactant and emollient properties.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound. These predictions are based on standard chemical shift and vibrational frequency correlations and data from analogous structures like sodium N-lauroylsarcosinate and N-lauroylsarcosine.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | septet | 1H | -CH(CH₃)₂ |

| ~4.1 | s | 2H | -N-CH₂-COO- |

| ~3.0 | s | 3H | -N-CH₃ |

| ~2.3 | t | 2H | -CO-CH₂- |

| ~1.6 | m | 2H | -CO-CH₂-CH₂- |

| ~1.2-1.4 | m | 16H | -(CH₂)₈- |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

| ~0.9 | t | 3H | -CH₃ (lauroyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -CO-N- (Amide) |

| ~170 | -COO- (Ester) |

| ~68 | -CH(CH₃)₂ |

| ~50 | -N-CH₂- |

| ~35 | -N-CH₃ |

| ~34 | -CO-CH₂- |

| ~32 | -(CH₂)n- |

| ~29 | -(CH₂)n- |

| ~25 | -CO-CH₂-CH₂- |

| ~23 | -CH₂-CH₃ |

| ~22 | -CH(CH₃)₂ |

| ~14 | -CH₃ (lauroyl) |

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1180 | Medium | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer for the CDCl₃ sample.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1 s

-

Acquisition time: ~4 s

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay (d1): 2 s

-

Spectral width: ~240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum:

-

Acquire the FT-IR spectrum of the sample.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FT-IR Spectroscopy Experimental Workflow.

References

- 1. This compound | 230309-38-3 [chemicalbook.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. This compound | C18H35NO3 | CID 9926846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Sodium N-lauroylsarcosinate(137-16-6) IR Spectrum [m.chemicalbook.com]

- 9. Sarcosine, n-lauroyl-, sodium salt [webbook.nist.gov]

- 10. Lauroylsarcosine | C15H29NO3 | CID 7348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isopropyl Lauroyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative thermal analysis data for Isopropyl Lauroyl Sarcosinate is not extensively available in the public domain. The data presented in the tables below is illustrative and representative of similar N-acyl amino acid esters, intended to provide a typical performance profile.

Introduction

This compound (CAS No. 230309-38-3) is an amino acid-derived ester that functions as a versatile emollient, solubilizer, and conditioning agent in a wide array of cosmetic and personal care products.[1][2] Its popularity stems from its lightweight, non-greasy feel, and its ability to dissolve poorly soluble active ingredients and UV filters, thereby enhancing formulation stability.[1][3][4] Formulators value its "excellent chemical and thermal stability," which allows it to be used in diverse formulations across a broad pH range.[5] This guide provides a detailed examination of its thermal stability and a proposed degradation profile based on its chemical structure, alongside standardized protocols for its analysis.

Thermal Stability Profile

This compound is recognized for its high stability under normal conditions of use and storage.[6] It is a colorless to pale yellow liquid at ambient temperature, a property that it maintains through typical formulation and processing temperatures.[2][6] Its stability is a key attribute for its role in solubilizing other, often less stable, ingredients like organic UV filters, where it can improve the photostability of the overall formulation.[4][5]

While specific decomposition temperatures are not publicly documented, regulatory assessments confirm the substance is stable and does not possess intrinsic properties that would classify it as a physical hazard.[6] Thermal degradation is expected to occur only at elevated temperatures, beyond those encountered in standard cosmetic manufacturing and storage.

Illustrative Thermal Analysis Data

The following tables summarize expected, representative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a compound with the structure of this compound.

Thermogravimetric Analysis (TGA) - Illustrative Data

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition points.

| Parameter | Illustrative Value | Description |

| Analysis Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation, isolating thermal decomposition. |

| Onset of Decomposition (Tonset) | ~ 220 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (Td5) | ~ 245 °C | A common benchmark for the start of thermal degradation. |

| Temperature at 50% Mass Loss (Td50) | ~ 310 °C | Indicates the point of major structural breakdown. |

| Residual Mass @ 600 °C | < 2% | Shows nearly complete volatilization of the compound and its degradation products. |

Differential Scanning Calorimetry (DSC) - Illustrative Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions. As this compound is a liquid at room temperature, melting endotherms are not expected unless cooled to its freezing point.

| Parameter | Illustrative Value | Description |

| Analysis Atmosphere | Nitrogen (Inert) | Prevents oxidative reactions that could interfere with transition measurements. |

| Glass Transition (Tg) | ~ -60 °C | Expected for an amorphous liquid upon cooling and reheating; indicates a change from a brittle, glassy state to a more fluid state. |

| Crystallization Exotherm (Tc) | Not Typically Observed | As a liquid that forms a glass upon cooling, a distinct crystallization event upon heating is unlikely. |

| Melting Endotherm (Tm) | Not Applicable | The material is a liquid at ambient temperatures. |

| Decomposition | > 220 °C | An exothermic or endothermic deviation at high temperatures corresponding to the decomposition observed in TGA. |

Proposed Thermal Degradation Profile

The thermal degradation of this compound is predicted to proceed through the cleavage of its two most labile bonds: the isopropyl ester linkage and the lauroyl amide linkage. At elevated temperatures, these bonds can undergo homolytic or heterolytic scission.

Primary Degradation Pathways:

-

Ester Hydrolysis/Thermolysis: The isopropyl ester bond is susceptible to cleavage, which would yield Lauroyl Sarcosine and Propene (via elimination from the isopropyl carbocation) or Isopropyl Alcohol .

-

Amide Hydrolysis/Thermolysis: The amide bond, while generally more stable than the ester bond, can also cleave under high thermal stress.[7] This would lead to the formation of Lauric Acid and N-methylglycine isopropyl ester (Isopropyl Sarcosinate).

These primary products would likely undergo further decomposition at higher temperatures into smaller, volatile organic molecules, resulting in the significant mass loss observed in TGA. The ultimate degradation products in an inert atmosphere would be various hydrocarbons, while in an oxidative atmosphere, oxides of carbon (CO, CO₂) and nitrogen (NOₓ) would also be expected.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a liquid cosmetic ingredient such as this compound.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Procedure:

-

Sample Preparation: Ensure the this compound sample is homogenous. No further preparation is typically required for a pure liquid sample.

-

Crucible Selection: Use a clean, inert alumina (B75360) or platinum crucible. Tare the empty crucible on the TGA's microbalance.

-

Sample Loading: Dispense 5-10 mg of the liquid sample into the tared crucible. Record the initial sample mass precisely.

-

Instrument Setup:

-

Place the sample crucible onto the TGA sample holder.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibration: Equilibrate the sample at 30 °C.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Gas Flow: Maintain a constant nitrogen purge gas flow (30-50 mL/min) throughout the experiment.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the heating program.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperatures at 5% and 50% mass loss (Td5, Td50).

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition, crystallization, and melting of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q250 or equivalent).

Procedure:

-

Sample Preparation: Ensure the this compound sample is homogenous.

-

Crucible Selection and Sealing: Dispense 5-10 mg of the liquid sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent volatilization during the analysis.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Method (Heat-Cool-Heat Cycle):

-

Equilibration: Equilibrate the sample at 25 °C.

-

First Cooling: Cool the sample from 25 °C to -90 °C at a controlled rate of 10 °C/min to observe crystallization or glass transition upon cooling.

-

Isothermal Hold: Hold isothermally at -90 °C for 5 minutes to stabilize the sample temperature.

-

First Heating: Heat the sample from -90 °C to 250 °C at a rate of 10 °C/min. This scan will show the glass transition (Tg) and any melt events of the previously cooled material, as well as the onset of decomposition.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Analyze the curve to determine the glass transition temperature (Tg) from the step change in the baseline of the heating scan.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Degradation Pathway

Caption: Proposed Thermal Degradation Pathways for ILS.

Conclusion

This compound exhibits excellent thermal stability, a characteristic essential for its function in modern cosmetic and pharmaceutical formulations. While specific, publicly available quantitative data is limited, its chemical structure—an N-acyl amino acid ester—provides a sound basis for predicting its thermal behavior. The primary degradation mechanisms at elevated temperatures are expected to be the cleavage of the ester and amide bonds. For definitive quantitative analysis and a precise degradation profile, empirical testing using standardized methodologies such as Thermogravimetric Analysis and Differential Scanning Calorimetry is required. The protocols and illustrative data provided in this guide serve as a comprehensive framework for researchers and professionals engaged in the development and quality control of formulations containing this ingredient.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. specialchem.com [specialchem.com]

- 3. From Problem to Solution: Innovative Strategies to Common Technical and Development Challenges - Rahn AG [rahn-group.com]

- 4. New Combination of Ultraviolet Absorbers in an Oily Emollient Increases Sunscreen Efficacy and Photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 首页 [baischem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

Isopropyl Lauroyl Sarcosinate: A Technical Review of its Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl lauroyl sarcosinate, an ester of lauroyl sarcosine (B1681465) and isopropyl alcohol, is a versatile ingredient utilized in the pharmaceutical and cosmetic industries as an emollient, skin-conditioning agent, and solubilizer. Its growing use necessitates a thorough understanding of its environmental profile to ensure its safe and sustainable application. This technical guide provides a comprehensive overview of the existing scientific data on the biodegradability and environmental fate of this compound, with a focus on key experimental findings and methodologies.

Biodegradability

The primary measure of a substance's susceptibility to microbial breakdown in the environment is its biodegradability. This compound has been shown to be readily biodegradable, indicating it is unlikely to persist in the environment.

A key study conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline for Testing of Chemicals, specifically the OECD 301F Manometric Respirometry Test, demonstrated significant biodegradation of this compound. The study, referenced in a public report by the Australian Industrial Chemicals Introduction Scheme (NICNAS), concluded that the substance is readily biodegradable, achieving 88% degradation over a 28-day period.[1] The pass level for ready biodegradability in this test is 60% within a 10-day window.

Quantitative Biodegradability Data

| Test Guideline | Parameter | Result | Conclusion | Reference |

| OECD 301F (Manometric Respirometry) | Biodegradation after 28 days | 88% | Readily Biodegradable | [1] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and sediment.

Partitioning and Bioaccumulation

Based on its physicochemical properties, this compound is expected to behave in a predictable manner in the environment. It has a low calculated water solubility and a calculated n-octanol/water partition coefficient (log Kow) of 5.38, suggesting a tendency to partition from water to organic phases like soil and sediment.[1] The calculated adsorption coefficient (log Koc = 3.788) further supports its expected partitioning to sludge and sediment.[1]

Despite its lipophilic nature, the potential for bioaccumulation is considered low. This is supported by a calculated bioconcentration factor (BCF) of 45.87.[1] Generally, substances with a BCF below 100 are not considered to be bioaccumulative.

Hydrolysis

This compound contains an ester linkage which can be susceptible to hydrolysis, the chemical breakdown in the presence of water. It is noted to be easily hydrolyzed under strong acid or strong alkali conditions.[2] However, under typical environmental pH conditions (pH 4-9), significant hydrolysis is not expected.[1]

Environmental Fate Summary

| Environmental Compartment | Expected Behavior | Supporting Data | Reference |

| Water | Low solubility, partitioning to sediment | Calculated water solubility: 2.627 x 10-4 g/L | [1] |

| Soil and Sediment | Adsorption to organic matter | Calculated log Koc: 3.788 | [1] |

| Biota | Low potential for bioaccumulation | Calculated BCF: 45.87 | [1] |

Aquatic Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a critical component of its environmental risk assessment.

Acute Toxicity to Fish

An acute toxicity study on fish, conducted up to the limit of the substance's water solubility, found no evidence of harm.[1]

| Test Guideline | Species | Duration | Endpoint | Result | Reference |

| Not Specified | Fish | 96 hours | LC50 | > 0.00125 mg/L (WAF) | [1] |

WAF: Water Accommodated Fraction, used for poorly soluble substances.

Acute Toxicity to Aquatic Invertebrates

An acute immobilisation test was conducted on Daphnia magna, a standard test organism for aquatic invertebrates.[1] While the specific EC50 value is not detailed in the public report, the study was performed according to OECD Guideline 202.[1]

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on this compound are not publicly available, this section outlines the general methodologies for the key tests cited.

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

Caption: Workflow for OECD 301F Manometric Respirometry Test.

General Protocol Outline:

-

Preparation of Test Medium: A mineral medium containing essential salts is prepared and inoculated with a small amount of microorganisms, typically from activated sludge of a wastewater treatment plant.

-

Test Setup: A known concentration of the test substance is added to the inoculated mineral medium in a sealed respirometer flask. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days with continuous stirring.

-

Measurement: The consumption of oxygen is measured over time using a manometer or other pressure-measuring device. The carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

-

Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

General Protocol Outline:

-

Test Organisms: Young Daphnia magna (less than 24 hours old) are used for the test.

-

Test Solutions: A series of concentrations of the test substance in a suitable aqueous medium are prepared. A control group with no test substance is also included.

-

Exposure: Groups of daphnids are exposed to each test concentration and the control for a period of 48 hours under controlled temperature and lighting conditions.

-

Observation: The number of immobilised daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that causes immobilisation in 50% of the daphnids.

Environmental Fate in Soil

Currently, there is a lack of publicly available studies specifically investigating the degradation and fate of this compound in soil environments. However, based on its chemical structure as an N-acyl amino acid ester and its ready biodegradability in aquatic systems, it is anticipated that it would also be biodegradable in soil. The primary degradation pathway would likely involve microbial enzymatic hydrolysis of the ester and amide bonds, breaking down the molecule into lauric acid, sarcosine, and isopropanol, which are all readily metabolized by soil microorganisms.

Caption: Potential Environmental Fate Pathways of this compound.

Conclusion

The available scientific evidence strongly indicates that this compound is a readily biodegradable substance with a low potential for bioaccumulation. Its environmental fate is characterized by partitioning to soil and sediment, followed by microbial degradation. The acute aquatic toxicity is low. While specific soil degradation studies are not currently available, its chemical nature and rapid aquatic biodegradation suggest a similar fate in terrestrial environments. This environmental profile supports the use of this compound as an ingredient with a low risk of environmental persistence. Further research into its soil degradation kinetics would provide a more complete understanding of its environmental behavior.

References

In Vitro Cytotoxicity Assays for Isopropyl Lauroyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays relevant to the safety assessment of Isopropyl Lauroyl Sarcosinate (ILS), a common ingredient in cosmetic and personal care products. While specific public data on the cytotoxicity of this compound is limited, this document outlines the standard methodologies that would be employed to evaluate its potential effects on cell viability and function. The guide details experimental protocols for key assays and presents illustrative data in a structured format for easy comparison.

Introduction to this compound and In Vitro Toxicology

This compound is an ester of lauroyl sarcosine (B1681465) and isopropyl alcohol, frequently used as an emollient, skin-conditioning agent, and surfactant. As with all cosmetic ingredients, rigorous safety assessment is paramount to ensure consumer safety. In vitro cytotoxicity assays are a fundamental component of this assessment, providing a humane and efficient alternative to animal testing.[1][2] These assays utilize cell cultures to assess the potential of a substance to cause cell damage or death.

A safety assessment by the Australian Industrial Chemicals Introduction Scheme noted that this compound has low acute oral and dermal toxicity.[3] Genotoxicity studies showed it was negative in an in vitro bacterial reverse mutation study, but showed positive results in an in vitro chromosome aberration test in Chinese Hamster V79 cells with metabolic activation, though an in vivo mouse micronucleus assay was negative.[3] This highlights the importance of a battery of in vitro tests to build a comprehensive safety profile.

This guide will focus on three primary and widely accepted colorimetric assays for assessing cytotoxicity: the MTT, Neutral Red Uptake, and LDH release assays.

Core In Vitro Cytotoxicity Assays

The selection of cytotoxicity assays should cover different cellular mechanisms. The MTT assay assesses metabolic activity, the Neutral Red assay evaluates lysosomal integrity, and the LDH assay measures membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6] Toxic substances can impair the cell membrane, leading to lysosomal fragility and a decreased uptake of the dye. The amount of dye retained by the cells is quantified spectrophotometrically and correlates with the number of viable cells.[7]

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage or lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[9]

Illustrative Quantitative Data

As no specific public cytotoxicity data for this compound is available, the following tables present illustrative data to demonstrate how results from these assays are typically represented. These tables showcase hypothetical dose-dependent effects on a standard human keratinocyte cell line (e.g., HaCaT).

Table 1: Illustrative Cell Viability Data from MTT Assay

| Concentration of ILS (µg/mL) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 10 | 98 ± 5.1 |

| 50 | 92 ± 6.2 |

| 100 | 85 ± 5.8 |

| 250 | 71 ± 7.3 |

| 500 | 52 ± 6.9 |

| 1000 | 35 ± 8.1 |

Table 2: Illustrative Cell Viability Data from Neutral Red Uptake Assay

| Concentration of ILS (µg/mL) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 3.8 |

| 10 | 99 ± 4.2 |

| 50 | 94 ± 5.5 |

| 100 | 88 ± 6.1 |

| 250 | 75 ± 7.0 |

| 500 | 55 ± 6.5 |

| 1000 | 38 ± 7.9 |

Table 3: Illustrative Cytotoxicity Data from LDH Release Assay

| Concentration of ILS (µg/mL) | % Cytotoxicity (Mean ± SD) |

| 0 (Spontaneous Release) | 5 ± 1.5 |

| 10 | 7 ± 2.0 |

| 50 | 11 ± 2.5 |

| 100 | 18 ± 3.1 |

| 250 | 32 ± 4.0 |

| 500 | 51 ± 5.2 |

| 1000 | 72 ± 6.8 |

| Maximum Release Control | 100 ± 5.0 |

Experimental Protocols

The following are detailed, generalized protocols for the execution of the MTT, Neutral Red Uptake, and LDH assays.

MTT Assay Protocol

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include vehicle control (medium with the same solvent concentration used for ILS) and untreated control wells. Incubate for 24-48 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red Uptake Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

-

Neutral Red Incubation: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of medium containing 50 µg/mL of neutral red to each well. Incubate for 2-3 hours at 37°C.[10]

-

Dye Extraction: After incubation, remove the neutral red-containing medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[10]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Release Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include wells for a "maximum LDH release" control, to which a lysis buffer will be added.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

-

Incubation and Absorbance Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes involved in cytotoxicity testing, the following diagrams are provided.

Caption: General workflow for in vitro cytotoxicity testing of a compound.

Caption: A potential apoptotic signaling pathway initiated by cellular stress.

Conclusion

References

- 1. In-Vitro Toxicology Testing Of Cosmetics | Consumer Product Testing Company [cptclabs.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. scielo.br [scielo.br]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. qualitybiological.com [qualitybiological.com]

Molecular formula and structure of Isopropyl lauroyl sarcosinate (C18H35NO3)

An In-Depth Technical Guide to Isopropyl Lauroyl Sarcosinate (C18H35NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ILS) is a synthetically derived amino acid ester with the molecular formula C18H35NO3.[1][][3] Primarily utilized in the cosmetics and personal care industries as an emollient, surfactant, and texture enhancer, its unique chemical structure offers potential for broader applications in scientific research and pharmaceutical sciences.[][4][5][6] This technical guide provides a comprehensive overview of the molecular and structural characteristics of this compound, its synthesis, and its physicochemical properties. While direct research into its biological activity is limited, this document explores the known biological relevance of its constituent moieties, sarcosine (B1681465) and lauric acid, to provide a basis for future investigation in drug development and delivery.

Molecular Structure and Properties

This compound is the isopropyl ester of N-lauroylsarcosine. Its structure consists of a lauroyl (C12) fatty acid chain linked to sarcosine (N-methylglycine) via an amide bond, with the carboxylic acid group of sarcosine esterified with isopropanol.[4][6] This amphiphilic nature, with a lipophilic fatty acid tail and a more polar amino acid ester headgroup, dictates its surfactant properties and its utility as an emollient.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C18H35NO3 | [1][][3] |

| Molecular Weight | 313.48 g/mol | [1][][7] |

| CAS Number | 230309-38-3 | [1][][7] |

| IUPAC Name | propan-2-yl 2-[dodecanoyl(methyl)amino]acetate | [1][][7] |

| Appearance | Colorless to light yellow, transparent liquid | [3][4][6] |

| Boiling Point | 409.0 ± 28.0 °C (Predicted) | [] |

| Density | 0.938 g/cm³ | [] |

| Water Solubility | 25 µg/L at 20°C | [] |

| LogP | 5.8 at 25°C | [] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of lauroyl sarcosinate with isopropyl alcohol.[4] While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Materials:

-

Lauroyl sarcosinate

-

Isopropyl alcohol (in excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663)

-

Sodium bicarbonate solution

-

Organic solvent (e.g., toluene)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve lauroyl sarcosinate in a suitable organic solvent such as toluene.

-

Add an excess of isopropyl alcohol to the reaction mixture.

-

Add a catalytic amount of a strong acid catalyst.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Potential Relevance in Drug Development

While this compound itself has not been extensively studied for direct pharmacological activity, its constituent parts, particularly sarcosine, have garnered significant interest in the scientific community.

Sarcosine as a Bioactive Molecule

Sarcosine (N-methylglycine) is an endogenous amino acid derivative that plays a role in various metabolic pathways.[5] It is known to be an inhibitor of the glycine (B1666218) transporter 1 (GlyT1), which leads to increased synaptic levels of glycine.[][9] This mechanism is of interest in the treatment of schizophrenia, as glycine is a co-agonist at the NMDA receptor, and enhancing NMDA receptor function has been proposed as a therapeutic strategy.[][9][10] Furthermore, sarcosine has been investigated as a potential biomarker for prostate cancer progression.[5][11]

Lauroyl Sarcosinates in Drug Delivery

The amphiphilic nature of lauroyl sarcosinate and its derivatives makes them suitable for use as surfactants and penetration enhancers in topical formulations. Studies on sodium lauroyl sarcosinate have shown its ability to form vesicles and micelle-like aggregates that can encapsulate and transport small drug molecules through the skin.[12] Research on lauryl sarcosinate-dodecyl sulfate catanionic liposomes has demonstrated their potential for the efficient entrapment and pH-dependent release of anticancer drugs.[1] These properties suggest that this compound could be explored as an excipient in novel drug delivery systems, particularly for topical or transdermal applications.

Caption: Potential research pathways for this compound.

Safety and Toxicology